Tetrafluoroisophthalic acid Tetrafluoroisophthalic acid
Brand Name: Vulcanchem
CAS No.: 1551-39-9
VCID: VC20942831
InChI: InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16)
SMILES: C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O
Molecular Formula: C8H2F4O4
Molecular Weight: 238.09 g/mol

Tetrafluoroisophthalic acid

CAS No.: 1551-39-9

Cat. No.: VC20942831

Molecular Formula: C8H2F4O4

Molecular Weight: 238.09 g/mol

* For research use only. Not for human or veterinary use.

Tetrafluoroisophthalic acid - 1551-39-9

CAS No. 1551-39-9
Molecular Formula C8H2F4O4
Molecular Weight 238.09 g/mol
IUPAC Name 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16)
Standard InChI Key PGRIMKUYGUHAKH-UHFFFAOYSA-N
SMILES C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O
Canonical SMILES C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O

Physical and Chemical Properties

Tetrafluoroisophthalic acid exhibits distinctive physical and chemical properties that influence its behavior in various applications and reactions. Understanding these properties is essential for proper handling, storage, and utilization in research and industrial settings.

Basic Physical Properties

The physical characteristics of tetrafluoroisophthalic acid are summarized in the following table:

PropertyValueReference
Molecular FormulaC₈H₂F₄O₄
Molecular Weight238.09 g/mol
Physical StateSolid
Melting Point212-214°C
Boiling Point351.8°C at 760 mmHg
Density1.812 g/cm³
Flash Point166.6°C
The compound possesses a relatively high melting point of 212-214°C, which is characteristic of aromatic dicarboxylic acids with strong intermolecular hydrogen bonding . Its boiling point of 351.8°C at standard pressure reflects the compound's stability and low volatility at room temperature . The density of 1.812 g/cm³ indicates it is significantly denser than water, which is typical for highly fluorinated organic compounds .

Chemical Properties and Reactivity

The chemical reactivity of tetrafluoroisophthalic acid is primarily determined by its carboxylic acid functionalities and the electronic effects of the four fluorine substituents. The presence of electron-withdrawing fluorine atoms on the aromatic ring significantly influences the acidity of the carboxylic groups, making them more acidic compared to unsubstituted isophthalic acid. This enhanced acidity affects its behavior in acid-base reactions, esterification processes, and potential coordination with metal ions.
The compound's XLogP3-AA value of 1.4 provides insight into its partition coefficient, suggesting moderate lipophilicity . This property has implications for its solubility profile, with the compound likely exhibiting better solubility in polar organic solvents than in water, though the presence of two carboxylic acid groups would confer some water solubility through hydrogen bonding.

Structural Characteristics

Molecular Structure and Configuration

Tetrafluoroisophthalic acid features a benzene ring substituted with two carboxylic acid groups at positions 1 and 3 (meta orientation) and four fluorine atoms at positions 2, 4, 5, and 6 . This specific arrangement creates a distinctive electronic environment around the aromatic core, influencing the compound's chemical behavior and reactivity.
The molecular structure can be represented through various notations:

  • The canonical SMILES notation for tetrafluoroisophthalic acid is C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O .

  • The InChIKey, which serves as a condensed digital representation of the chemical structure, is PGRIMKUYGUHAKH-UHFFFAOYSA-N .
    These structural identifiers play crucial roles in database searches and chemical information retrieval, ensuring accurate identification of the compound across different chemical resources and literature.

Spectroscopic Properties

While specific spectroscopic data for tetrafluoroisophthalic acid is limited in the available search results, the compound would be expected to exhibit characteristic patterns in various spectroscopic analyses:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the aromatic proton, carboxylic acid protons, and fluorine atoms. The ¹⁹F NMR would be particularly informative for confirming the positions and environments of the four fluorine atoms.

  • Infrared (IR) spectroscopy would display characteristic absorption bands for the carboxylic acid groups (typically around 1700 cm⁻¹ for C=O stretching and broad O-H stretching around 3000-2500 cm⁻¹) and C-F bonds (typically in the 1000-1400 cm⁻¹ region).

  • Mass spectrometry would provide fragmentation patterns characteristic of fluorinated aromatic compounds with carboxylic acid functionality.

Synthesis Methods

Advanced Synthetic Methods

For laboratory and industrial-scale production, more sophisticated approaches might be employed. By analogy with the synthesis of tetrafluorophthalic acid described in the search results, a potential route for tetrafluoroisophthalic acid might involve:

  • Starting with a tetrachloroisophthalic acid precursor (similar to the tetrachloroisophthalic acid mentioned in search result ).

  • Performing nucleophilic aromatic substitution with fluoride sources such as potassium fluoride in an appropriate solvent system.

  • Conducting careful hydrolysis and isolation procedures to obtain the pure tetrafluoroisophthalic acid.
    The development of efficient synthetic routes for fluorinated aromatic compounds remains an active area of research, with continuous improvements in reaction conditions, catalysts, and purification methods.

Applications and Research Findings

Coordination Chemistry and Metal-Organic Frameworks

Dicarboxylic acids, including isophthalic acid derivatives, are widely used as linking ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The fluorination of these linkers can introduce unique electronic effects, potentially leading to materials with novel properties.
Tetrafluoroisophthalic acid, with its two carboxylic acid groups in meta orientation and four fluorine substituents, could serve as an interesting building block for designing MOFs with distinctive structural and functional characteristics, including:

  • Enhanced thermal and chemical stability

  • Unique gas adsorption properties

  • Modified catalytic activity

  • Altered luminescence properties Further research specifically focused on tetrafluoroisophthalic acid in coordination chemistry would be valuable for expanding its applications in this field.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator